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Compound of Interest

Compound Name: 2-Chloro Fenofibric Acid

CAS No.: 61024-31-5

Cat. No.: B1603827 Get Quote

Comparative Potency and Impurity Qualification in
Hepatic Models
Introduction & Scientific Rationale
Fenofibrate is a pro-drug requiring hydrolysis to its active form, Fenofibric Acid, a potent

Peroxisome Proliferator-Activated Receptor alpha (PPARngcontent-ng-c1989010908=""

_nghost-ng-c3017681703="" class="inline ng-star-inserted">

) agonist used to treat hyperlipidemia.[1]

2-Chloro Fenofibric Acid (2-[4-(2-chlorobenzoyl)phenoxy]-2-methylpropanoic acid) is a

structural isomer where the chlorine atom is located at the ortho position of the benzoyl ring. In

cell culture contexts, this compound is evaluated for two critical reasons:

Impurity Qualification: To verify that trace amounts of this isomer in pharmaceutical batches

do not possess disproportionate cytotoxicity or off-target nuclear receptor activation (per ICH

Q3A/B guidelines).

SAR Studies: To understand how halogen positioning affects ligand binding affinity to the

PPAR

Ligand Binding Domain (LBD).
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This guide provides protocols for solubilization, PPAR

transactivation comparison, and hepatotoxicity screening.

Chemical Properties & Solubilization Strategy
Unlike water-soluble salts, 2-Chloro Fenofibric Acid is highly lipophilic. Improper solubilization

causes micro-precipitation in culture media, leading to false-negative potency data or false-

positive toxicity (physical stress on cells).

Parameter Specification

CAS Number 61024-31-5

Molecular Weight 318.75 g/mol

LogP (Predicted) ~3.9 - 4.2 (Highly Lipophilic)

Primary Solvent DMSO (Dimethyl Sulfoxide)

Max Solubility (DMSO) ~25–30 mg/mL

Aqueous Solubility Negligible (< 0.1 mg/mL without pH adjustment)

Protocol: Preparation of 1000x Stock Solution
Weighing: Weigh 3.19 mg of 2-Chloro Fenofibric Acid powder.

Dissolution: Add 1.0 mL of sterile, cell-culture grade DMSO. Vortex vigorously for 30

seconds.

Quality Check: Solution must be optically clear. If cloudy, sonicate at 37°C for 5 minutes.

Concentration: This yields a 10 mM stock.

Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C.

Stable for 6 months. Avoid freeze-thaw cycles >3 times.

Experimental Workflows (Visualized)
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The following diagram outlines the decision matrix for evaluating this compound against the

parent drug (Fenofibric Acid).

Compound: 2-Chloro Fenofibric Acid

Solubilization (DMSO)
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Calculate IC50
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Impurity Qualification

Is potency >10% of parent? Is tox > parent?

Click to download full resolution via product page

Figure 1: Experimental workflow for characterizing the 2-chloro isomer relative to the active

parent drug.

Core Protocol: PPAR Transactivation Assay
This assay determines if the 2-chloro isomer retains the ability to activate the PPAR

nuclear receptor, which drives the transcription of lipid-metabolism genes (e.g., CPT1A, PDK4).
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Cell Model: HEK293 (High transfection efficiency) or HepG2 (Endogenous liver context).

Controls:

Positive: Standard Fenofibric Acid (4-Cl isomer) at 50 µM.

Negative: DMSO (0.1% v/v).

Test: 2-Chloro Fenofibric Acid (Dose curve: 1 µM – 100 µM).

Step-by-Step Methodology
Seeding: Seed HEK293 cells at

cells/well in a white-walled 96-well plate. Incubate 24h in DMEM + 10% FBS.

Transfection:

Prepare transfection mix using a lipid-based reagent (e.g., Lipofectamine).

Plasmids:

Expression Vector: pSG5-PPAR

(human).

Reporter: PPRE-Luc (Peroxisome Proliferator Response Element fused to Luciferase).

Normalization: Renilla luciferase (to correct for transfection efficiency).

Add 100 ng total DNA per well. Incubate 6–12 hours.

Treatment:

Remove transfection media. Wash with PBS.[1]

Add fresh media containing 0.1% BSA (Fatty acid-free). Note: Albumin is required to mimic

physiological transport, but serum must be reduced to lower background lipid signaling.

Treat cells with 2-Chloro Fenofibric Acid (1, 10, 30, 50, 100 µM).
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Critical Step: Ensure final DMSO concentration is < 0.1% in all wells.

Incubation: 24 hours at 37°C / 5% CO

.

Readout:

Lyse cells using Passive Lysis Buffer.

Add Firefly substrate, measure luminescence.

Add Stop & Glo (Renilla) substrate, measure luminescence.

Analysis: Calculate Relative Light Units (RLU) = Firefly/Renilla. Plot Dose-Response curve to

determine EC

.

Expected Outcome: The 2-chloro isomer typically exhibits reduced affinity compared to the 4-

chloro parent due to steric hindrance at the ligand-binding pocket, but it may still act as a partial

agonist.

Core Protocol: Hepatotoxicity Screening (Impurity
Qualification)
Since Fenofibrate is hepatically metabolized, impurities must be screened for direct

hepatotoxicity.

Cell Model: HepG2 or primary human hepatocytes.

Step-by-Step Methodology
Seeding: Seed HepG2 cells at

cells/well in 96-well clear plates. Allow attachment for 24h.

Dosing:
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Prepare a high-concentration range (up to 500 µM) to force toxicity.

Include a "Parent Drug" control (Fenofibric Acid) at equimolar concentrations.

Exposure: Incubate for 48 hours.

Multiplexed Assay:

Viability: Add MTT or WST-1 reagent (measures mitochondrial reductase activity).

Incubate 2-4h. Read Absorbance at 570 nm.

Membrane Integrity: Measure LDH (Lactate Dehydrogenase) release in the supernatant

before adding MTT.

Calculation:

Data Reporting Template
Use the following table structure to report results in regulatory or internal technical documents.

Compound
Concentration
(µM)

PPAR

Activation
(Fold vs
DMSO)

Hepatotoxicity
(% Viability)

Evaluation

DMSO (Vehicle) - 1.0 100% Baseline

Fenofibric Acid

(Std)
50 12.5 ± 1.2 98% Valid Assay

2-Chloro

Fenofibric Acid
10

[To be

determined]
99% Low Potency?

2-Chloro

Fenofibric Acid
50

[To be

determined]
95% Partial Agonist?

2-Chloro

Fenofibric Acid
200 [N/A] [Check for Tox]

Impurity Safety

Limit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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